Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate
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Overview
Description
Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate is an organic compound with the molecular formula C14H14O4. It is a derivative of naphthalene, characterized by the presence of hydroxyl, methoxy, and methyl groups attached to the naphthalene ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate can be synthesized through the esterification of 2-hydroxy-8-methoxy-3-methyl-1-naphthoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of the reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-8-methoxy-3-methyl-1-naphthaldehyde.
Reduction: Formation of 2-hydroxy-8-methoxy-3-methyl-1-naphthyl alcohol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-hydroxy-2-naphthoate
- Methyl 2-methoxy-1-naphthoate
- Methyl 3-hydroxy-2-naphthoate
Uniqueness
Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and methyl groups on the naphthalene ring differentiates it from other similar compounds, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-hydroxy-8-methoxy-3-methylnaphthalene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8-7-9-5-4-6-10(17-2)11(9)12(13(8)15)14(16)18-3/h4-7,15H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDVHZRVULPCFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)OC)C(=C1O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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